Enhanced Optical Purity via Novel Resolution Process
A patented process demonstrates a significant improvement in chiral purity for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine compared to prior art asymmetric hydrogenation methods. The prior method using a chiral rhodium catalyst yielded the target compound with a low optical purity of 97.3% enantiomeric excess (ee) [1]. The novel process, involving direct resolution of a racemic precursor and isolation as an acetate salt, achieves a markedly higher chiral purity, with specific examples showing an increase from 95.2% to 99.8% chiral purity [1]. This quantifiable improvement is critical for ensuring the quality of the final Tofacitinib API.
| Evidence Dimension | Optical Purity (Enantiomeric Excess / Chiral Purity) |
|---|---|
| Target Compound Data | 99.8% chiral purity |
| Comparator Or Baseline | Prior Art Asymmetric Hydrogenation: 97.3% ee |
| Quantified Difference | +2.5% increase in chiral purity, with demonstrated improvement from 95.2% to 99.8% in a specific example |
| Conditions | Chiral purity determined by HPLC or polarimetry as described in patent US20220144774A1 |
Why This Matters
Higher optical purity of the intermediate directly translates to a higher purity final API and reduces the burden of purifying downstream products or removing diastereomeric impurities.
- [1] Yuhan Corporation. (2022). US Patent No. US20220144774A1. Processes for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. View Source
